4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
7-methyl-6-propan-2-ylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-11(2)21-17-12(3)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-11H,1-3H3 |
InChI Key |
BLYDLZITDXBZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, often involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, typically catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Industrial Production Methods: Industrial production of these compounds may utilize microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used to catalyze the reaction of substituted isatins with o-phenylenediamine under microwave conditions . This method offers high efficiency and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of nitro groups on the compound can yield corresponding indoloquinoxalinamines.
Major Products: These reactions can produce a variety of derivatives, including carbonyl compounds and amines, which can be further utilized in different applications.
Scientific Research Applications
Antimycobacterial Activity
Recent studies indicate that indolo[2,3-b]quinoxaline derivatives, including 4-methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, exhibit promising antimycobacterial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. The mechanism of action appears to involve interaction with bacterial enzymes, which can be elucidated through molecular docking studies .
Antiviral Properties
Indolo[2,3-b]quinoxaline derivatives are also being investigated for their antiviral activities. A particular focus has been on their effectiveness against various viruses such as herpes simplex virus and cytomegalovirus. Compounds in this class have demonstrated the ability to inhibit viral replication in vitro at low concentrations, suggesting their potential as antiviral agents .
Antitumor Activity
The compound has shown promise in cancer treatment as well. Studies have demonstrated that various indoloquinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms often involve the modulation of key signaling pathways related to cell proliferation and survival .
Organic Electronics
This compound and its derivatives are being explored for use in organic electronic devices due to their semiconducting properties. These compounds can serve as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics and renewable energy technologies .
Chemosensors
The unique electronic properties of indoloquinoxalines enable their application as chemosensors for detecting various analytes. Their ability to change fluorescence or absorbance upon binding to specific ions or molecules makes them suitable for environmental monitoring and biomedical diagnostics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline, particularly its biological activities, involves intercalation into the DNA helix, disrupting vital processes for DNA replication . This mechanism is crucial for its antiviral and cytotoxic activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Thieno-Pyrrolo-Quinoxaline Derivatives
4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines replace the indole moiety with thieno-pyrrolo groups, introducing sulfur heteroatoms. These analogs exhibit antitubercular activity (MIC = 0.5–2.0 µg/mL) but are less studied for electrochemical applications.
Pyridopyrazinoindoles
Pyridopyrazino[2,3-b]indoles incorporate an additional nitrogen atom, enhancing DNA intercalation but reducing solubility. For example, 10-allyl-10H-pyridopyrazinoindole shows moderate cytotoxicity (IC₅₀ = 12–35 µM) but lower stability in redox applications due to reduced π-delocalization .
Substituent Effects
Electron-Donating Alkyl Groups
- 4-Methyl-5-(methylethyl)indoloquinoxaline: Alkyl groups improve solubility (>1.2 M in 0.5 M TBAPF₆/MeCN) and lower reduction potentials by increasing electron density in the π-system .
Aromatic and Polar Substituents
- 6-(4-Methoxyphenyl)indoloquinoxaline: The methoxyphenyl group increases HOMO energy (−5.2 eV) and lowers the band gap (2.8 eV), making it suitable for organic photovoltaics. However, solubility drops to 0.1 M in MeCN due to π-π stacking .
- 7-(2-Aminoethyl)-7H-benzoindoloquinoxaline: Polar aminoethyl side chains enhance DNA binding (ΔTm = +8–12°C for DNA complexes) but reduce electrochemical stability (0.15% fade per hour in flow cells) .
Electrochemical and Optical Properties
| Compound | Reduction Potential (V vs Fc/Fc⁺) | Solubility (MeCN, M) | Band Gap (eV) | Application |
|---|---|---|---|---|
| 4-Methyl-5-(methylethyl) | −2.01 | >2.7 | N/A | Redox Flow Batteries |
| 6-(4-Methoxyphenyl) | −1.88 | 0.1 | 2.8 | Organic Photovoltaics |
| 7-(2-Aminoethyl) | −1.92 | 0.05 | N/A | Anticancer Agents |
| Thieno-pyrrolo derivative | −1.78 (estimated) | 0.3 | 3.1 | Antimicrobials |
Stability and Degradation
4-Methyl-5-(methylethyl)indoloquinoxaline demonstrates superior stability with 99.97% capacity retention after 100 H-cell cycles, outperforming aminoethyl-substituted analogs (98.5% retention) . The tert-butyl derivative shows intermediate stability (99.3% retention), highlighting the balance between solubility and steric protection .
Biological Activity
4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has attracted significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indole moiety fused with a quinoxaline ring, which is critical for its biological interactions.
Anticancer Properties
Several studies have demonstrated the anticancer potential of indoloquinoxaline derivatives, including this compound. The mechanisms of action include:
- DNA Intercalation : The compound exhibits high affinity for DNA, leading to intercalation that disrupts normal DNA function.
- Topoisomerase II Inhibition : It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells.
In a study involving neocryptolepine analogs (which are structurally related), it was found that these compounds significantly reduced tumor volume in Ehrlich ascites carcinoma (EAC) models. The treatment led to increased levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating a dual mechanism involving both direct cytotoxicity and antioxidant activity .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | Various cancer cell lines | DNA intercalation, Topoisomerase II inhibition |
| Neocryptolepine | 1.9 | HCT-116 | Anticancer activity through DNA binding |
| Neocryptolepine | 2.3 | MCF-7 | Anticancer activity through DNA binding |
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit antimicrobial properties. Specifically, they have shown effectiveness against various Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged between 0.25 mM and 1 mM .
Case Studies
- In Vitro Studies : A systematic investigation into the biological activities of indoloquinoxaline derivatives showed that modifications at the N-6 position significantly influenced their cytotoxicity against oral epidermoid carcinoma KB cells. The ID50 values ranged from 2.0 to 9.0 µM, illustrating potent anticancer effects .
- In Vivo Studies : In animal models, particularly using EAC-induced tumors in mice, treatment with indoloquinoxaline derivatives resulted in a significant decrease in tumor volume and lipid peroxidation levels. This suggests that these compounds not only target cancer cells but also protect normal tissues from oxidative damage .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline?
The synthesis typically involves cyclocondensation of isatin derivatives with substituted 1,2-diaminobenzenes under acidic conditions. A widely used method follows Schunck’s protocol, where isatin reacts with o-phenylenediamine in glacial acetic acid to form the indoloquinoxaline core. Subsequent alkylation with 1-chloro-2-dimethylaminoethane hydrochloride in acetone under reflux introduces the methyl and methylethyl groups . Alternative routes employ coupling agents like PyBOP to enhance amide bond formation efficiency during substituent addition .
Q. How is the structural integrity of synthesized this compound validated?
Structural characterization relies on NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1600 cm⁻¹). Elemental analysis and mass spectrometry further validate molecular composition. For crystalline derivatives, X-ray diffraction provides definitive confirmation of the fused bicyclic system .
Q. What solvents and catalysts are optimal for indoloquinoxaline synthesis?
Glacial acetic acid is preferred for cyclocondensation due to its dual role as solvent and catalyst. Alkylation steps often use acetone or DMF as solvents with K₂CO₃ as a base. Catalysts like PyBOP improve coupling efficiency in multi-step syntheses .
Advanced Research Questions
Q. How do reaction conditions influence substituent regioselectivity in indoloquinoxaline derivatives?
Substituent position (e.g., methyl vs. methylethyl groups) is highly sensitive to reaction temperature and solvent polarity. For example, alkylation at the 5-position requires refluxing in acetone for 24 hours to achieve >70% yield, while lower temperatures favor incomplete substitution . Methanol/water mixtures (40% MeOH) optimize regioselectivity in nucleophilic substitutions by balancing solubility and reactivity .
Q. What methodologies resolve contradictions in reported biological activity data for indoloquinoxalines?
Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) often stem from substituent electronic effects. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., MTT for cytotoxicity) and computational docking (e.g., DNA intercalation simulations) clarify mechanisms. For instance, electron-withdrawing groups at the 5-position enhance DNA binding affinity, while bulky substituents reduce membrane permeability .
Q. How can synthetic yields be improved for large-scale indoloquinoxaline production?
Yield optimization involves:
- Solvent screening : Higher MeOH content (40–60%) in aqueous mixtures improves nucleophilic substitution efficiency by 20–30% .
- Catalyst tuning : TBAB (tetrabutylammonium bromide) increases alkylation rates by stabilizing transition states .
- Stepwise purification : Column chromatography after each synthetic step ensures >95% purity, critical for reproducibility in biological assays .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
